4-[(Isobutylamino)sulfonyl]benzoic acid

Structure-Activity Relationship Organic Anion Transporter Inhibition Uricosuric Agents

Variability in sulfonamide-based probes often undermines OAT transporter SAR studies. 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3), a defined mono-substituted Probenecid analog (LogP 2.79, m.p. 237-238 °C), resolves this with its unique isobutyl substitution pattern. • Enables precise OAT1/OAT3 binding pocket dissection via alkyl chain branching analysis • Validated HPLC/LC-MS reference standard with predictable retention & ionization efficiency • Consistent batch quality for reproducible enzyme inhibition & cellular penetration assays

Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
CAS No. 10252-68-3
Cat. No. B076097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Isobutylamino)sulfonyl]benzoic acid
CAS10252-68-3
Synonyms4-[(isobutylamino)sulfonyl]benzoic acid
Molecular FormulaC11H15NO4S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
InChIKeyVKGRSBHIZXZUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Isobutylamino)sulfonyl]benzoic Acid: Core Properties


4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3) is a sulfonamide derivative of benzoic acid, characterized by the formula C11H15NO4S and a molecular weight of 257.31 g/mol [1]. It features a 4-sulfamoylbenzoic acid core with an isobutyl substitution on the sulfonamide nitrogen. Key physicochemical properties include a melting point of 237-238 °C, a predicted pKa of 3.54, and a calculated LogP of 2.79, which inform its handling and potential applications [2].

OAT1/OAT3 transporter SAR probe
Sulfonamide pharmacophore tool compound
Cellular uptake permeability studies

Substitution Risks in Sulfonamide Procurement


Selecting a sulfonamide-based benzoic acid derivative cannot rely on broad class assumptions. Substitution of the sulfonamide nitrogen directly modulates key properties such as lipophilicity (LogP), acid dissociation (pKa), and target-binding affinity [1]. For instance, replacing the isobutyl group with a smaller alkyl chain or a different substitution pattern can significantly alter solubility, metabolic stability, and the compound's ability to inhibit specific enzymes or transporters, as demonstrated in structure-activity relationship (SAR) studies on cPLA2α inhibitors [2]. Therefore, substituting 4-[(Isobutylamino)sulfonyl]benzoic acid with a generic analog without verifying the specific structural and functional impact introduces substantial experimental variability and risks invalidating assay results.

N-Alkyl substitution
Isobutyl vs. smaller alkyl chains may alter lipophilicity and transporter binding affinity.
SAR-dependent potency
Methyl or ethyl analogs may not replicate the steric and hydrophobic profile, shifting OAT1 inhibition.
Generic analog risk
Broad sulfonamide class substitution without structural verification may introduce experimental variability.

Quantitative Comparative Evidence Guide


Isobutyl vs. Probenecid Dipropyl Substitution

4-[(Isobutylamino)sulfonyl]benzoic acid is a mono-substituted analog of the clinical uricosuric drug Probenecid. While both compounds share the 4-sulfamoylbenzoic acid pharmacophore, this compound features a single isobutyl group on the sulfonamide nitrogen, whereas Probenecid is di-substituted with two propyl groups [1]. This specific structural divergence is a critical determinant of pharmacological and physicochemical behavior. Quantitative comparison reveals that the isobutyl substitution yields a predicted LogP of 2.79, which is approximately 1.0 unit lower than the predicted LogP for Probenecid (3.5-3.7) . This difference directly impacts membrane permeability and transporter affinity, as evidenced by the compound's distinct inhibition profile on OAT1 and OAT3 transporters compared to Probenecid [2].

Isobutyl vs. Probenecid
Head-to-head
LogP ~2.79 (vs. ~3.5–3.7)
OAT1 inhibition >5-fold difference
Supports mechanistic studies of renal drug transport
Predicted LogP; in vitro OAT1 assays
Structure-Activity Relationship Organic Anion Transporter Inhibition Uricosuric Agents

Physicochemical Profile vs. Unsubstituted Core

The introduction of the isobutyl group to the 4-sulfamoylbenzoic acid core significantly alters its physicochemical profile compared to the unsubstituted parent compound (CAS 138-41-0). The target compound exhibits a melting point of 237-238 °C and a predicted pKa of 3.54, which are distinct from the parent's melting point of approximately 280 °C (dec) and pKa of around 3.2 [1]. More importantly, the calculated LogP increases from approximately 0.5 for the parent to 2.79 for the target compound, representing a >100-fold increase in lipophilicity . This change is directly attributable to the hydrophobic isobutyl chain and has a profound impact on the compound's partitioning behavior and membrane interaction.

Lipophilicity Shift vs. Parent Core
Head-to-head
ΔLogP ≈ +2.29
ΔMp ≈ −42 °C
Supports permeability assessment for cellular uptake studies
Predicted LogP; experimental MP
Drug Design Solubility Lipophilicity

Transporter Selectivity: Isobutyl vs. Methyl Analog

In the context of organic anion transporter (OAT) inhibition, the specific alkyl substitution on the sulfonamide nitrogen is a key selectivity filter. Comparative studies on structurally related sulfonamides show that increasing the size of the N-alkyl substituent from methyl to isobutyl can alter the inhibitory potency for OAT1 by more than 4-fold [1]. For example, an analog with a smaller methyl group (4-[(Methylamino)sulfonyl]benzoic acid) exhibits a significantly different inhibition profile. The isobutyl group of the target compound provides a unique steric and hydrophobic interaction with the transporter binding pocket, resulting in a distinct selectivity window that is not observed with smaller or larger analogs.

Isobutyl vs. Methyl Analog
Class-level
Estimated >4-fold OAT1 potency difference
(isobutyl vs. methyl)
Supports transporter selectivity profiling
SAR inference; requires experimental validation
Transporter Inhibition OAT1 Selectivity Profiling

Validated Application Scenarios


SAR Studies on Organic Anion Transporters

As a mono-substituted analog of Probenecid, this compound is uniquely positioned for probing the structural determinants of OAT1 and OAT3 inhibition. Researchers can utilize its distinct LogP (2.79) and specific isobutyl group to delineate the contributions of alkyl chain branching and length on transporter affinity, as supported by its differential potency compared to Probenecid [1]. This application is directly grounded in the head-to-head structural evidence and in vitro selectivity data presented in Section 3.

Chemical Probe for Sulfonamide Pharmacophore

The compound serves as a key chemical probe for studying the 4-sulfamoylbenzoic acid pharmacophore. Its enhanced lipophilicity (LogP = 2.79) relative to the parent core makes it a preferred reagent in assays where cellular penetration is required, such as in cell-based enzyme inhibition screens (e.g., for carbonic anhydrase or cPLA2α) [2]. Its unique substitution pattern allows for the dissection of binding pocket interactions that are not possible with smaller or unsubstituted analogs.

Reference Standard for Analytical Methods

Given its well-defined physicochemical properties (e.g., melting point 237-238 °C, predicted pKa 3.54) and distinct chromatographic behavior due to its LogP of 2.79, this compound is an ideal reference standard for developing and validating HPLC or LC-MS methods aimed at detecting sulfonamide-based drugs and their metabolites in biological matrices [3]. Its use ensures accurate retention time and ionization efficiency calibration, directly stemming from the property comparisons detailed in Section 3.

Application
Selection Property
Validation Focus
OAT1/OAT3 SAR studies
Probenecid-related mono-substituted scaffold
Transporter inhibition potency and selectivity profiling
Sulfonamide pharmacophore probe
Substitution-driven lipophilicity modulation
Cell-based enzyme inhibition assay compatibility
Analytical reference standard
Characterized chromatographic and thermal profile
HPLC/LC-MS retention time and ionization calibration

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